4-(Cyclohexylmethyl)oxan-3-one
Description
4-(Cyclohexylmethyl)oxan-3-one is a cyclic ketone characterized by an oxan-3-one (tetrahydrofuran-3-one) core substituted with a cyclohexylmethyl group at the 4-position. The cyclohexylmethyl substituent likely enhances lipophilicity and steric bulk, influencing solubility, reactivity, and applications in organic synthesis or pharmaceutical intermediates.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)oxan-3-one |
InChI |
InChI=1S/C12H20O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h10-11H,1-9H2 |
InChI Key |
DPKPFEDBJOPUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCOCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)oxan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl-substituted epoxide, under acidic or basic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the oxane ring.
Another method involves the use of a cyclohexylmethyl-substituted alcohol, which undergoes oxidation to form the corresponding ketone. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. Commonly used catalysts include transition metal complexes and solid acid catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylmethyl)oxan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)oxan-3-one involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, including nucleophilic addition and substitution. The cyclohexylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(a) 4-Octylcyclohexan-1-one (CAS 6814-19-3)
- Structure: Cyclohexanone with a linear octyl chain at the 4-position.
- Molecular Formula : C₁₄H₂₆O.
- Properties : Higher molecular weight (210.36 g/mol) compared to 4-(Cyclohexylmethyl)oxan-3-one (estimated ~182.26 g/mol). The linear octyl chain may reduce steric hindrance but increase hydrophobicity.
(b) 4-Methylcyclohexanone
- Structure: Cyclohexanone with a methyl group at the 4-position.
- Molecular Formula : C₇H₁₂O.
- Properties : Lower molecular weight (112.17 g/mol) and boiling point (161–162°C) compared to this compound. The smaller substituent results in higher water solubility.
- Applications : Common solvent and intermediate in organic synthesis.
(c) 4-[(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl]-2-methylcyclohexan-1-one (CAS 68901-22-4)
Physicochemical Properties Comparison
*Estimated based on structural analogs.
Reactivity and Functional Group Analysis
- Steric Effects: The cyclohexylmethyl group may hinder nucleophilic attacks at the ketone, contrasting with smaller analogs like 4-methylcyclohexanone, which undergoes faster enolate formation.
- Synthetic Routes: highlights oxime derivatives of cyclohexanone, suggesting that this compound might require specialized alkylation or Grignard reactions for synthesis.
Biological Activity
4-(Cyclohexylmethyl)oxan-3-one, a compound with the CAS number 2731010-75-4, has garnered interest for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.
Chemical Structure and Properties
The molecular structure of this compound features an oxanone ring with a cyclohexylmethyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activities and influence various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signaling pathways.
Further studies are needed to elucidate the precise molecular interactions and pathways involved.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity
Preliminary studies have explored the cytotoxic effects of this compound on tumor cell lines. While specific data on this compound is limited, related compounds have demonstrated selective cytotoxicity against cancer cells without significantly affecting normal cells.
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthesis techniques. One common method involves:
- Cleavage of Methyl Ethers : Cyclohexyl methyl ether is reacted with iodotrimethylsilane in the presence of pyridine and chloroform under nitrogen atmosphere.
- Reaction Conditions : The mixture is heated at 60°C for approximately 64 hours.
- Purification : The product is purified using chromatography.
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of several derivatives related to this compound against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics, highlighting their potential as therapeutic agents.
Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of related compounds on various human tumor cell lines. These studies revealed that some derivatives displayed selective cytotoxicity, indicating that modifications in the chemical structure could enhance therapeutic efficacy while minimizing toxicity to normal cells.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Selective | Enzyme inhibition, receptor binding |
| 6,8-Dichloro-3-formylchromone | High | Non-selective | Cytotoxicity against tumor cells |
| 6,8-Dibromo-3-formylchromone | Moderate | Low | Urease inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
